![molecular formula C21H12ClF3N4S B2531580 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-46-3](/img/structure/B2531580.png)
5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolopyrimidine class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with trifluoromethyl groups and heterocyclic structures have been synthesized and studied for their biological properties, such as antitumor activity.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of a similar compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was achieved by condensing 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and cyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which can influence the compound's biological activity. The crystal structure of a related compound showed that it possesses a planar conformation, which is a common feature in such molecules that may facilitate interactions with biological targets .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of these compounds. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involved a nucleophilic substitution reaction as part of its three-step synthesis process .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the trifluoromethyl group is known to affect these properties significantly. The crystal structure analysis of related compounds provides insights into their conformation and potential intermolecular interactions, which are important for understanding their behavior in different environments .
Relevant Case Studies
The antitumor activity of pyrazolopyrimidine derivatives has been a subject of interest in several studies. For instance, the compound 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting its potential as an anticancer agent . These findings highlight the importance of structural analysis and synthesis optimization in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques
Research has demonstrated various synthesis techniques for creating pyrazolo[1,5-a]pyrimidine derivatives. One study detailed the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines through a multi-step reaction, starting from dichlorobenzyl cyanide and involving acetylation, condensation with hydrazine hydrate, and final cyclization with diethyl 2-phenylmalonates (Xu Li-feng, 2011). This illustrates the compound's complex synthesis pathway, emphasizing the structural diversity achievable within this chemical class.
Crystallographic Analysis
The molecular structure of related pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry, offering insights into their crystal packing and molecular interactions (C. Frizzo et al., 2009). Such studies are crucial for understanding the compound's chemical behavior and potential for forming solid-state materials with specific properties.
Biological Activities and Potential Applications
Anticancer Activities
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activities. For instance, a compound with a slightly different substitution pattern exhibited marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the therapeutic potential of these molecules in cancer treatment (Jin Liu et al., 2020).
Antimicrobial Properties
Novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their antimicrobial activities. Some compounds displayed higher efficacy than standard drugs, indicating their potential as new antimicrobial agents (H. Hafez et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4S/c22-14-5-3-4-13(10-14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(6-9-30-20)28-7-1-2-8-28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLYBIKWKSOEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

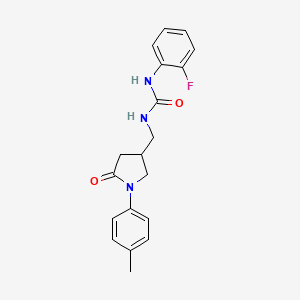


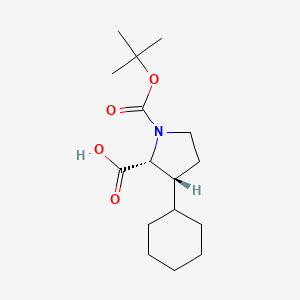
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
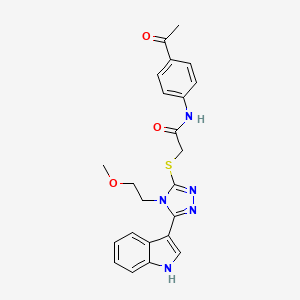
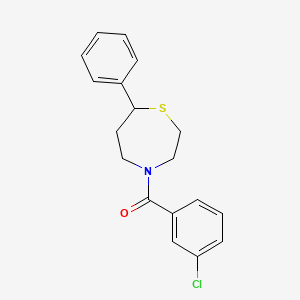
![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)
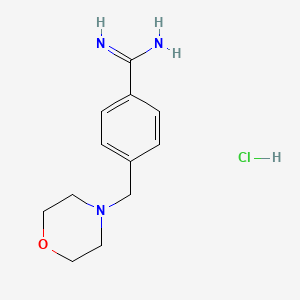
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
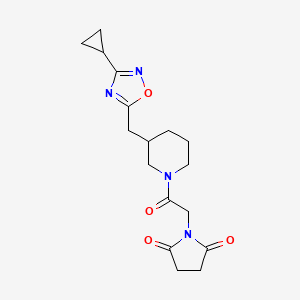
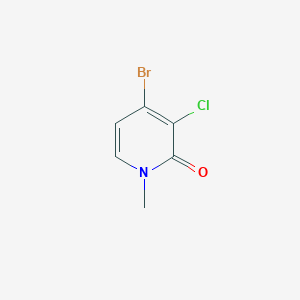
![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)
